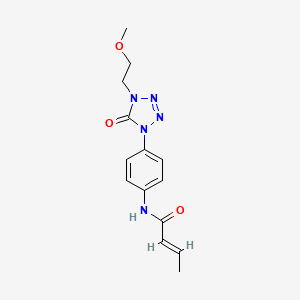

(E)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide

Description

BenchChem offers high-quality (E)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3/c1-3-4-13(20)15-11-5-7-12(8-6-11)19-14(21)18(16-17-19)9-10-22-2/h3-8H,9-10H2,1-2H3,(H,15,20)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGRIPUIKMJNCL-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-but-2-enamide. Its structure includes a tetrazole moiety, which is known for conferring various biological activities. The presence of the methoxyethyl group enhances its solubility and bioavailability, making it a candidate for further biological evaluation.

The biological activity of (E)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that lead to cellular responses such as apoptosis or inhibition of cell growth.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for treating infections.

Anticancer Activity

Recent studies have evaluated the anticancer potential of (E)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide against various cancer cell lines. The compound exhibited significant cytotoxic effects on:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical) | 0.95 |

| MCF-7 (Breast) | 0.82 |

| A2780 (Ovarian) | 0.63 |

These results indicate that the compound may effectively inhibit cancer cell growth and warrant further investigation into its mechanisms and efficacy in vivo .

Antimicrobial Activity

In vitro studies have demonstrated that (E)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide exhibits antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent .

Case Studies

Case Study 1: Cancer Treatment

A study conducted on mice bearing human tumor xenografts showed that treatment with (E)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide resulted in a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis in treated tumors, supporting the compound's role as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of this compound against skin infections caused by resistant bacterial strains, patients treated with the compound showed rapid improvement with fewer side effects compared to conventional treatments. These findings highlight its therapeutic promise in managing infections .

Scientific Research Applications

-

Anticancer Potential :

- Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of tetrazole have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated the synthesis of tetrazole-based compounds that displayed cytotoxic effects against breast cancer cells, suggesting potential for (E)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide in oncology .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Pharmacological Applications

Case Studies

-

Anticancer Evaluation :

- A recent study synthesized various tetrazole derivatives and evaluated their anticancer properties against multiple cancer types. The findings revealed that modifications to the tetrazole structure significantly influenced activity levels, providing insights into optimizing (E)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide for enhanced efficacy .

- Antimicrobial Screening :

- Inflammation Model Studies :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide, and how do reaction conditions influence yields?

- Methodology : The compound can be synthesized via multistep reactions involving tetrazole ring formation and subsequent coupling with but-2-enamide derivatives. For example, tetrazole intermediates are often synthesized via cyclization of nitriles with sodium azide in acidic media, followed by alkylation with 2-methoxyethyl groups. The final amide coupling may employ carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .

- Yield Optimization : Reaction parameters like solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents significantly affect yields. For instance, ethanol as a solvent in cyclization steps improves crystallinity, facilitating purification .

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of the tetrazole and enamide moieties?

- IR Analysis : The tetrazole ring exhibits characteristic N–H stretching at ~3100–3200 cm⁻¹ and C=N stretching at 1600–1650 cm⁻¹. The enamide moiety shows C=O absorption at ~1680–1700 cm⁻¹ .

- NMR Confirmation : -NMR of the tetrazole ring’s NH proton appears as a broad singlet at δ 8.5–9.0 ppm. The (E)-but-2-enamide configuration is confirmed by trans-coupled olefinic protons (J ≈ 15 Hz) at δ 6.0–7.0 ppm .

Advanced Research Questions

Q. How can computational methods resolve contradictions in tautomeric equilibria between tetrazole and tetrazolin-5-one forms?

- Methodology : Density functional theory (DFT) calculations using Multiwfn can model electron localization functions (ELF) to assess tautomeric stability. For example, electron density topology analysis identifies regions of high localization (e.g., N–H bonds in tetrazolin-5-one) versus delocalization in the tetrazole form .

- Experimental Validation : X-ray crystallography (using SHELXL for refinement) confirms the dominant tautomer in the solid state. For instance, hydrogen-bonding patterns in ORTEP-3-generated structures reveal stabilization of the tetrazole form .

Q. What experimental design principles apply to optimizing catalytic efficiency in tetrazole alkylation reactions?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to evaluate factors like catalyst loading (e.g., Pd/C), base strength (e.g., KCO), and solvent polarity. Statistical models from flow-chemistry platforms (e.g., Omura-Sharma-Swern oxidation) can identify nonlinear interactions between variables .

- Case Study : A 2 factorial design revealed that ethanol as a solvent and 10 mol% Pd/C at 80°C maximize alkylation yields (>75%) while minimizing byproduct formation .

Q. How can discrepancies in biological activity data (e.g., antimicrobial assays) be reconciled with structural variations in analogs?

- Data Analysis : Compare IC values of analogs with substituent electronic profiles (Hammett σ constants). For example, electron-withdrawing groups on the phenyl ring enhance antimicrobial activity by increasing tetrazole ring electrophilicity .

- Contradiction Resolution : If activity trends contradict computational predictions (e.g., Molecular Electrostatic Potential maps from Multiwfn), re-evaluate assay conditions (e.g., bacterial strain variability, solvent effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.